1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one
Description
This compound features a 4,5-dihydro-1H-imidazole core substituted at the 1-position with a propan-1-one moiety bearing a phenoxy group. A thioether linkage connects the imidazole to a 4-bromobenzyl group.
Properties
IUPAC Name |
1-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2S/c1-14(24-17-5-3-2-4-6-17)18(23)22-12-11-21-19(22)25-13-15-7-9-16(20)10-8-15/h2-10,14H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIHHVLFUBBDTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN=C1SCC2=CC=C(C=C2)Br)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one typically involves multiple steps:
Formation of the Bromobenzyl Thioether: This step involves the reaction of 4-bromobenzyl chloride with a thiol compound under basic conditions to form the bromobenzyl thioether.
Imidazole Ring Formation: The next step is the cyclization reaction to form the imidazole ring. This can be achieved by reacting the thioether intermediate with appropriate amine and aldehyde precursors under acidic or basic conditions.
Phenoxypropanone Attachment: Finally, the phenoxypropanone moiety is introduced through a nucleophilic substitution reaction, where the imidazole intermediate reacts with phenoxypropanone under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the phenoxypropanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromobenzyl thioether and imidazole moieties are likely involved in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Halogen-Substituted Analogs
Key Example: 1-{2-[(3-Fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}-2-phenoxypropan-1-one ()
- Molecular Formula : C₁₉H₁₉FN₂O₂S
- Molecular Weight : 358.43 g/mol
- Substituent Differences : Fluorine at the meta position of the benzyl group vs. bromine at para in the target compound.
- Lipophilicity: Bromine (logP contribution ~ +0.9) increases lipophilicity more than fluorine (~ +0.14), affecting membrane permeability .
Heterocyclic Variants
Example: 2-[2-(5-Bromothiophen-2-yl)-4,5-diphenyl-1H-imidazol-1-yl]-3-phenyl-propan-1-ol ()
- Molecular Formula : C₂₇H₂₂BrN₂OS
- Molecular Weight : 517.44 g/mol
- Structural Differences: Replaces the benzyl-thioimidazole moiety with a bromothiophene-substituted imidazole and adds a phenylpropanol group.
- Impact :
Molecular Weight and Solubility
- Solubility Trends : The target compound’s bromine and ketone groups likely reduce aqueous solubility compared to the hydroxyl-bearing analog in .
Biological Activity
The compound 1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one is a synthetic organic molecule characterized by its unique structural features, including an imidazole ring, a thioether linkage, and a phenoxypropanone moiety. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- Imidazole ring : Known for diverse biological activities.
- Thioether group : Enhances lipophilicity and potential interactions with biological targets.
- Phenoxypropanone moiety : Contributes to the compound's pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The thioether group can facilitate binding to enzymes or receptors, potentially leading to inhibition or activation of critical biochemical pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It could interact with various receptors, influencing pain perception and inflammatory responses.
Biological Activity
Preliminary studies suggest that This compound exhibits several pharmacological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains due to its imidazole core. |
| Analgesic | Potential analgesic properties as suggested by preliminary bioassays. |
| Anti-inflammatory | May reduce inflammation through modulation of inflammatory pathways. |
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this specific molecule.
-
Antimicrobial Studies :
- A study on imidazole derivatives indicated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that the presence of the bromobenzyl group enhances this effect through lipophilicity .
- Analgesic Activity :
- Toxicity Assessments :
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Bromobenzyl)-1H-imidazole | Imidazole ring with bromobenzyl group | Antimicrobial |
| 2-(Phenethylthio)-4-methylimidazole | Thioether group and methyl substitution | Anticancer |
| 4-(Bromophenyl)thiazole | Thiazole ring with bromophenyl substitution | Antimicrobial and anti-inflammatory |
The unique combination of functional groups in This compound may confer distinct pharmacological properties not observed in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
